![molecular formula C15H13Cl2NO2 B2386096 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide CAS No. 449158-24-1](/img/structure/B2386096.png)
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
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Description
The compound “2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of “2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide”, similar compounds have been synthesized. For instance, “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide” has been reported as an intermediate in the synthesis of glyburide .Scientific Research Applications
- Glyburide Synthesis : 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Glyburide helps regulate blood sugar levels by stimulating insulin release from pancreatic beta cells .
- Quorum Sensing Inhibitors : The compound is involved in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and related 2-alkyl-4-quinolones. PQS is a signaling molecule in the quorum sensing system of Pseudomonas aeruginosa, a pathogenic bacterium .
- Biological Activity : Researchers explore the biological activity of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and its derivatives. These investigations may reveal novel pathways, targets, or cellular responses .
- Crystallography : The crystal structure of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, a related compound, has been studied. Such structural insights aid in understanding molecular interactions and reactivity .
- Metabolism and Toxicity : Researchers may investigate the metabolism and potential toxicity of this compound in vitro and in vivo. Understanding its safety profile is crucial for drug development .
- Synthetic Strategies : Scientists explore efficient synthetic routes to produce 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and related analogs. These methods contribute to the advancement of organic chemistry .
Medicinal Chemistry and Drug Development
Chemical Biology and Signal Transduction
Structural Studies
Pharmacology and Toxicology
Chemical Synthesis and Methodology
Materials Science and Organic Electronics
properties
IUPAC Name |
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-5-3-4-6-11(10)16/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJHWJMOVQGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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